2(5H)-Furanone, 5-cyclohexyl-4-methyl-
Description
Historical Context and Significance of the 2(5H)-Furanone Scaffold in Chemical Sciences
The 2(5H)-furanone scaffold, a five-membered lactone ring, is a privileged structure in organic chemistry and medicinal chemistry. Historically, natural products containing this motif have been a rich source of bioactive compounds, driving significant research into their isolation, characterization, and synthesis. These compounds, often referred to as butenolides, are known for their wide range of biological activities.
The significance of the 2(5H)-furanone core lies in its versatile reactivity and its presence in numerous natural products with potent biological properties. This has spurred the development of various synthetic methodologies for the construction and functionalization of the furanone ring. Over the decades, thousands of furanone derivatives have been synthesized and evaluated for their potential applications in medicine and agriculture. The core structure's ability to be readily modified at various positions allows for the fine-tuning of its biological and physicochemical properties.
Research has demonstrated that the 2(5H)-furanone scaffold is a key pharmacophore in a multitude of compounds exhibiting antimicrobial, antiviral, anti-inflammatory, and anticancer activities. nih.govaablocks.com This has cemented its importance in the field of drug discovery and development. The ongoing exploration of this scaffold continues to yield novel compounds with significant therapeutic potential.
Overview of Research on Substituted 2(5H)-Furanones, with Focus on Relevance to 5-Cyclohexyl-4-methyl-2(5H)-Furanone
Substitutions on the 2(5H)-furanone ring play a crucial role in determining the biological activity and specificity of the resulting derivatives. The positions C-3, C-4, and C-5 are common sites for modification, and the nature of the substituents at these positions can drastically alter the compound's properties.
Research into substituted 2(5H)-furanones has revealed several key trends:
Substitution at C-5: The C-5 position is often critical for activity. The introduction of various substituents, ranging from simple alkyl and aryl groups to more complex moieties, can influence the compound's interaction with biological targets. The stereochemistry at this position, when it is a chiral center, can also be a determining factor for bioactivity.
Substitution at C-4: The C-4 position is another key site for modification. Alkyl or aryl groups at this position can modulate the electronic and steric properties of the molecule, affecting its reactivity and biological profile. For instance, 4-methyl substituted furanones have been investigated for various applications. nih.govechemi.com
Substitution at C-3: Halogenation, particularly bromination, at the C-3 position has been shown to be a common strategy to enhance the biological activity of furanones, especially their quorum sensing inhibitory effects.
While direct research on 5-cyclohexyl-4-methyl-2(5H)-furanone is not extensively documented in publicly available literature, its structure suggests potential areas of interest based on the known properties of related compounds. The presence of a bulky, lipophilic cyclohexyl group at the C-5 position could enhance membrane permeability and lead to specific interactions with hydrophobic pockets in biological targets. The methyl group at the C-4 position further modifies the steric and electronic environment of the lactone ring.
The combination of these substituents makes 5-cyclohexyl-4-methyl-2(5H)-furanone an interesting candidate for biological evaluation, particularly in areas where lipophilicity and specific steric bulk are desired. The study of such a compound would contribute to a deeper understanding of the structure-activity relationships of substituted 2(5H)-furanones.
Below is a table summarizing the properties of related 2(5H)-furanone derivatives to provide context for the potential characteristics of 5-cyclohexyl-4-methyl-2(5H)-furanone.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Findings |
| 2(5H)-Furanone | C4H4O2 | 84.07 | Foundational structure for a wide range of bioactive compounds. aablocks.com |
| 4-Methyl-2(5H)-furanone | C5H6O2 | 98.10 | Reported in Nicotiana tabacum and Hemizonia congesta. nih.gov |
| 5-Methyl-2(5H)-furanone | C5H6O2 | 98.10 | Also known as β-Angelica lactone. nist.gov |
| 5,5-dimethyl-2(5H)-furanone | C6H8O2 | 112.13 | Found in hop extract, lavender, and narcissus. thegoodscentscompany.com |
| 5-Hydroxy-4-methyl-2(5H)-furanone | C5H6O3 | 114.10 | Shows potential in studying neurological ailments and malignant tumors due to its antioxidant, anti-inflammatory, and anticancer activities. |
Structure
3D Structure
Properties
CAS No. |
403657-12-5 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-cyclohexyl-3-methyl-2H-furan-5-one |
InChI |
InChI=1S/C11H16O2/c1-8-7-10(12)13-11(8)9-5-3-2-4-6-9/h7,9,11H,2-6H2,1H3 |
InChI Key |
OHLUUXWTNHYWAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC1C2CCCCC2 |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 2 5h Furanone, 5 Cyclohexyl 4 Methyl , and Analogues
Electrophilic and Nucleophilic Reactions of the 2(5H)-Furanone Ring System
The conjugated system of the 2(5H)-furanone ring, comprising a double bond and a carbonyl group, makes it susceptible to both electrophilic and nucleophilic attack. The electron-withdrawing effect of the carbonyl group renders the β-carbon (C4) electrophilic and susceptible to conjugate addition by nucleophiles. Furthermore, the allylic C5 position and the vinylic C3 and C4 positions can undergo various substitution reactions, depending on the specific substrate and reaction conditions.
The addition of thiols to the 2(5H)-furanone ring system is a well-established transformation that typically proceeds via a Michael-type conjugate addition. This reaction is of significant interest for the synthesis of sulfur-containing heterocyclic compounds, which often exhibit valuable biological activities.
The regioselectivity of thiolation is highly dependent on the substitution pattern of the furanone ring. For instance, in the case of tri- and tetrahalogenated 2(5H)-furanone derivatives, reactions with sulfur-containing nucleophiles such as 4-methylthiophenol and 2-mercaptoethanol (B42355) in the presence of a base like triethylamine (B128534) (Et3N) occur regiospecifically. These reactions result in the formation of nucleophilic substitution products at the vinylic C4 carbon of the lactone ring. researchgate.net
In a study involving 5-methyl-2(5H)-furanone as the electrophilic substrate, the conjugate addition of various thioacids, dithioacids, xanthates, and dithiocarbamates was investigated. The reaction was found to be diastereoselective, exclusively affording the cis-α,β-disubstituted butanolides. acs.org This stereochemical outcome highlights the influence of the C5 substituent on the facial selectivity of the nucleophilic attack.
For the target compound, 2(5H)-Furanone, 5-cyclohexyl-4-methyl-, the presence of a bulky cyclohexyl group at the C5 position and a methyl group at the C4 position would be expected to influence the stereoselectivity of thiol addition. The nucleophilic attack of a thiol would likely occur at the C3 position, leading to the formation of a 3-thio-substituted γ-butyrolactone. The stereochemical outcome would be influenced by the steric hindrance imposed by the C5-cyclohexyl group, potentially favoring the formation of a specific diastereomer.
Table 1: Thiolation Reactions of 2(5H)-Furanone Analogues
| Furanone Substrate | Thiol Nucleophile | Product(s) | Key Findings |
| Tri-/Tetrahalogenated 2(5H)-furanones | 4-Methylthiophenol, 2-Mercaptoethanol | C4-thiosubstituted products | Regiospecific substitution at the vinylic C4 position. researchgate.net |
| 5-Methyl-2(5H)-furanone | Thioacids, Dithioacids, Xanthates, Dithiocarbamates | cis-4-thio-4,5-dihydro-2(3H)-furanones | Diastereoselective conjugate addition. acs.org |
The reaction of 2(5H)-furanones with amines can lead to a variety of products, including γ-lactams and β-amino lactones, depending on the reaction conditions and the nature of both the furanone and the amine. These reactions are synthetically valuable for the preparation of nitrogen-containing heterocycles.
The reductive amination of 3,4-dihalo-2(5H)-furanone derivatives in the presence of various amines has been shown to produce highly functionalized α,β-unsaturated α-halogeno-β-aryl-γ-butyrolactams. researchgate.net In some cases, the furanone ring can react in its open-chain form with primary amino groups, leading to the formation of lactams after a series of steps including adduct formation, imine formation, reduction, and cyclization. researchgate.net
A notable application of this reactivity is the asymmetric synthesis of β-lactams. The addition of benzylamine (B48309) to 5-(R)-menthyloxy-2(5H)-furanone proceeds with high diastereoselectivity to yield a β-aminolactone, which can then be converted to a N-benzyl substituted β-lactam, a precursor for carbapenem (B1253116) antibiotics. acs.orgacs.org This reaction demonstrates the utility of chiral auxiliaries at the C5 position to control the stereochemical outcome of the amine addition.
Furthermore, the reaction of 2(5H)-furanone with two equivalents of fatty amines can result in both a condensation reaction and a Michael addition. escholarship.org This dual reactivity allows for the synthesis of complex amphoteric surfactants.
For 2(5H)-Furanone, 5-cyclohexyl-4-methyl-, reaction with a primary amine could potentially lead to a Michael addition at the β-position (C3) of the α,β-unsaturated system, followed by ring opening and subsequent recyclization to form a γ-lactam. The presence of the C4-methyl group would likely hinder a direct nucleophilic attack at this position. The stereochemistry of the resulting lactam would be influenced by the C5-cyclohexyl group.
Table 2: Reactions of 2(5H)-Furanones with Amines
| Furanone Substrate | Amine Reactant | Product Type | Key Findings |
| 3,4-Dihalo-2(5H)-furanones | Various amines | γ-Lactams | Formation of highly functionalized α,β-unsaturated lactams via reductive amination. researchgate.net |
| 5-(R)-Menthyloxy-2(5H)-furanone | Benzylamine | β-Lactam precursor | High diastereoselectivity in the synthesis of β-aminolactones. acs.orgacs.org |
| 2(5H)-Furanone | Fatty amines | Amphoteric surfactants | Involves both condensation and Michael addition reactions. escholarship.org |
The addition of nitriles to the 2(5H)-furanone ring system can be achieved through the generation of an ester enolate, which then acts as a nucleophile. This reaction provides a route to the synthesis of furanone derivatives bearing a nitrogen-containing functional group at the C4 position.
One synthetic route to 4-amino-2(5H)-furanones involves the reaction of a magnesium enolate of a t-butyl ester with O-protected cyanohydrins. Subsequent acid treatment leads to hydrolysis, deprotection, olefin isomerization, and lactonization in a single step. researchgate.net While this method constructs the furanone ring, it demonstrates the principle of nitrile addition to a precursor that ultimately forms the butenolide.
More directly, the generation of an enolate from a pre-existing 2(5H)-furanone, such as 2(5H)-Furanone, 5-cyclohexyl-4-methyl-, by treatment with a strong base like lithium diisopropylamide (LDA), could be envisioned. This enolate could then react with a nitrile electrophile. The reaction would likely occur at the α-carbon (C3) to the carbonyl group, leading to the formation of a 3-cyanoalkyl-substituted γ-butyrolactone after quenching. The success of this reaction would depend on the stability of the furanone enolate and its reactivity towards the nitrile.
Halogenation of 2(5H)-furanones can occur at various positions on the ring, including the vinylic C3 and C4 positions, as well as the allylic C5 position, depending on the halogenating agent and the reaction conditions.
The bromination of 4-methoxy-2(5H)-furanone with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide results in a mixture of 3-bromo-, 5-bromo-, and 3,5-dibromo-4-methoxy-2(5H)-furanones. researchgate.net This indicates that both vinylic and allylic positions can be halogenated. The synthesis of 3-bromo-2(5H)-furanone can also be achieved by the addition of bromine to the double bond, followed by dehydrobromination. researchgate.net
For 3,4-dihalo-5-hydroxy-2(5H)-furanones, the hydroxyl group at the C5 position can be replaced by a halogen. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) leads to the corresponding 5-chloro or 5-bromo derivatives. acs.org
In the case of 2(5H)-Furanone, 5-cyclohexyl-4-methyl-, halogenation with reagents like NBS would be expected to favor allylic bromination at the C5 position, leading to 5-bromo-5-cyclohexyl-4-methyl-2(5H)-furanone, especially under radical conditions. Electrophilic halogenation at the double bond is also possible, which could lead to substitution at the C3 position after subsequent elimination of hydrogen halide. The presence of the C4-methyl group might influence the regioselectivity of this electrophilic attack.
Table 3: Halogenation of 2(5H)-Furanone Derivatives
| Furanone Substrate | Halogenating Agent | Product(s) | Reaction Type |
| 4-Methoxy-2(5H)-furanone | NBS, Benzoyl peroxide | 3-Bromo-, 5-Bromo-, and 3,5-Dibromo-derivatives | Radical substitution researchgate.net |
| 2(5H)-Furanone | Br₂ then Et₃N | 3-Bromo-2(5H)-furanone | Addition-Elimination researchgate.net |
| 3,4-Dihalo-5-hydroxy-2(5H)-furanones | SOCl₂ or PBr₃ | 3,4,5-Trihalo-2(5H)-furanones | Nucleophilic substitution acs.org |
Cycloaddition Reactions Involving 2(5H)-Furanone Dienophiles
The α,β-unsaturated lactone moiety of 2(5H)-furanones makes them excellent dienophiles in Diels-Alder reactions. This [4+2] cycloaddition is a powerful tool for the construction of six-membered rings with high stereocontrol, providing access to complex polycyclic structures.
The reactivity of 2(5H)-furanones as dienophiles in Diels-Alder reactions can be predicted using theoretical calculations, such as the global electrophilicity index. researchgate.net These reactions typically proceed with a normal electron demand, where the electron-poor dienophile (the furanone) reacts with an electron-rich diene. researchgate.net
Chiral butenolides have been shown to be effective dienophiles in Diels-Alder reactions with dienes like cyclopentadiene, leading to the formation of endo and exo adducts. researchgate.net The stereoselectivity of these reactions can be influenced by temperature and the presence of Lewis acid catalysts. For instance, the use of Lewis acids such as ZnCl₂/EtAlCl₂ or ZnI₂ can significantly enhance the rate and stereoselectivity, favoring the formation of the endo adduct. researchgate.net
5-Methylene-2(5H)-furanone has also been demonstrated to be a good dienophile in cycloadditions with acyclic dienes, exhibiting high site selectivity to form spirolactones through the participation of the exocyclic double bond. acs.org
For 2(5H)-Furanone, 5-cyclohexyl-4-methyl-, its participation as a dienophile in a Diels-Alder reaction with a suitable diene would lead to a bicyclic lactone. The reaction would likely proceed with good stereoselectivity, influenced by the steric bulk of the C5-cyclohexyl group, which would direct the approach of the diene to the less hindered face of the furanone ring. The presence of the C4-methyl group would also contribute to the facial selectivity of the cycloaddition.
Table 4: Diels-Alder Reactions of 2(5H)-Furanone Dienophiles
| Dienophile | Diene | Catalyst/Conditions | Product Type | Key Findings |
| (R)-β-Angelica lactone | Cyclopentadiene | ZnCl₂/EtAlCl₂ | endo Adduct | Enhanced rate and stereoselectivity with Lewis acid catalysis. researchgate.net |
| (S)-5-Hydroxymethyl-2(5H)-furanone | Cyclopentadiene | ZnI₂ | endo Adduct | Lewis acid catalysis improves reaction efficiency. researchgate.net |
| 5-Methylene-2(5H)-furanone | Acyclic dienes | Thermal | Spirolactones | High site selectivity involving the exocyclic double bond. acs.org |
Diels-Alder Reactions
Site-Selectivity and Regioselectivity Considerations
When both the diene and the dienophile are unsymmetrical, the reaction can yield different constitutional isomers. The control of this regioselectivity is crucial for synthetic applications. The outcome is largely governed by the electronic properties of the substituents on both components. masterorganicchemistry.com
According to the frontier molecular orbital (FMO) theory, the reaction is controlled by the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile (in a normal electron-demand Diels-Alder). The reaction proceeds in a way that aligns the atoms with the largest orbital coefficients in the respective HOMO and LUMO. libretexts.org
For a typical 2(5H)-furanone dienophile, the presence of the electron-withdrawing lactone carbonyl group polarizes the double bond. When reacting with an unsymmetrical diene carrying an electron-donating group (EDG), the major regioisomer formed is typically the "ortho" or "para" adduct, while the "meta" product is usually a minor component. masterorganicchemistry.com Specifically, a diene with an EDG at the C1 position tends to yield the 1,2-substituted ("ortho") product, whereas a diene with an EDG at the C2 position favors the 1,4-substituted ("para") product. masterorganicchemistry.com This selectivity arises from the alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. masterorganicchemistry.com
The [2+2] photocycloaddition is a photochemical reaction that forms a four-membered cyclobutane (B1203170) ring from two alkene-containing molecules. nsf.gov For 2(5H)-furanones, this reaction typically involves the excitation of the α,β-unsaturated lactone to a triplet excited state, which then reacts with a ground-state alkene. ysu.amacs.org
The mechanism proceeds through the formation of a triplet 1,4-biradical intermediate. ysu.amnih.gov This intermediate then undergoes spin inversion and collapses to form the cyclobutane adduct. ysu.amacs.org This stepwise mechanism allows for the formation of different stereoisomers. The facial diastereoselectivity of the reaction is a key consideration, especially when using chiral 5-substituted 2(5H)-furanones, as this can lead to the synthesis of enantiomerically enriched cyclobutane derivatives. acs.orgacs.org
Studies on the photocycloaddition of 2(5H)-furanone with ethylene (B1197577) and acetylene (B1199291) have been performed to understand the reaction mechanism and stereochemical outcomes. ysu.amacs.orgnih.gov The substituent at the stereogenic center of chiral furanones and the presence of other groups, such as a 4-methyl group, have been shown to influence both the chemical yield and the facial diastereoselectivity of the cycloaddition. acs.org
Derivatization Strategies for Structural Modification and Complexity
The 2(5H)-furanone scaffold is a versatile starting point for the synthesis of more complex molecules through various derivatization reactions. scispace.commdpi.comresearchgate.net These modifications can introduce new functional groups and stereocenters, significantly increasing molecular diversity.
The reaction of 2(5H)-furanones with alcohols can proceed through different pathways depending on the specific furanone substrate and reaction conditions. For example, the carbonylation of certain acetylenes in alcohols like ethanol, catalyzed by rhodium complexes, can directly produce 5-alkoxy-2(5H)-furanones.
In another synthetic approach, furfural (B47365) can be oxidized to 2(5H)-furanone, which can then be reacted with fatty amines. researchgate.net Subsequent reactions can introduce ester functionalities which, upon saponification, lead to amphoteric surfactants. This demonstrates how the furanone core can be modified to create molecules with specific physical properties. researchgate.net
While direct formation of urea (B33335) derivatives from the 2(5H)-furanone ring is not a commonly cited primary reaction, the furanone structure can serve as a precursor to molecules that are subsequently converted into ureas. A general method for synthesizing urea derivatives involves the reaction of amines with an isocyanate intermediate. organic-chemistry.orgmdpi.com This isocyanate can be generated from a carboxylic acid via a Curtius rearrangement or from a primary amide through a Hofmann rearrangement. organic-chemistry.org Therefore, a synthetic route could involve the transformation of the furanone lactone into a suitable amide or carboxylic acid precursor, which could then be converted to a urea derivative.
Acyl derivatives can be synthesized through various methods. For instance, acyl isocyanates, generated from primary amides and oxalyl chloride, react with a range of nucleophiles including amines and alcohols to produce acyl ureas and related compounds. organic-chemistry.org The synthesis of N-benzoyl urea compounds has been achieved by coupling amines with an N-(phenoxycarbonyl)benzamide intermediate, which is derived from an isocyanate. nih.gov
The introduction of sulfonyl groups into the 2(5H)-furanone ring is a significant strategy for creating derivatives with diverse chemical and biological properties. nih.govfrontiersin.org The sulfonyl group, due to its electronic and steric properties, can influence the reactivity and stereochemistry of subsequent reactions. nih.gov
One common method involves the synthesis of thioether derivatives, followed by oxidation. For example, 5-alkoxy-2(5H)-furanones can react with aromatic thiols under basic conditions to regioselectively afford 4-thiosubstituted products. nih.gov Subsequent oxidation of these thioethers, often using reagents like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA), yields the corresponding sulfones. nih.govbutlerov.comresearchgate.net The choice of oxidizing agent can sometimes allow for selective oxidation to the sulfoxide (B87167) instead of the sulfone. researchgate.net
Another approach involves the reaction of a halogenated furanone sulfone with a nucleophile. For instance, 3,4-dichloro-5-[(4-methylphenyl)sulfonyl]-2(5H)-furanone can undergo a thiolation reaction to introduce a second sulfur-containing group. butlerov.com These synthetic strategies highlight the accessibility of a variety of sulfonyl-containing 2(5H)-furanone derivatives.
Table 2: Summary of Derivatization Strategies
| Reaction Type | Reagents/Conditions | Product Type |
| Derivatization with Alcohols | Rhodium-catalyzed carbonylation of acetylenes in alcohol. | 5-Alkoxy-2(5H)-furanones |
| Formation of Urea Derivatives | Multi-step synthesis via furanone ring-opening to an amide/acid, followed by Hofmann/Curtius rearrangement to an isocyanate, then reaction with an amine. organic-chemistry.org | N-Substituted ureas |
| Formation of Acyl Derivatives | Multi-step synthesis via an amide precursor, reaction with oxalyl chloride to form an acyl isocyanate, then reaction with a nucleophile. organic-chemistry.org | Acyl ureas/carbamates |
| Introduction of Sulfonyl Groups | 1. Thiolation of a furanone (e.g., with an arylthiol). 2. Oxidation of the resulting thioether (e.g., with H₂O₂/AcOH or m-CPBA). nih.govresearchgate.net | 2(5H)-Furanone sulfones |
Oxidation Reactions of 2(5H)-Furanone, 5-cyclohexyl-4-methyl-, and Analogues Remain an Unexplored Area of Research
A comprehensive review of scientific literature reveals a notable absence of specific research on the oxidation reactions involving the furanone moiety of 2(5H)-Furanone, 5-cyclohexyl-4-methyl-, and its close analogues. While the broader field of furanone chemistry is well-documented, the specific oxidative transformations of compounds with this particular substitution pattern have not been detailed in published studies.
General oxidation reactions of substituted furans and furanones have been investigated, often leading to a variety of products depending on the oxidant and reaction conditions. These transformations can include the formation of hydroxy-furanones, ring-opening to yield dicarbonyl compounds, or further oxidation to acids and anhydrides. For instance, the oxidation of some furans can result in the formation of 5-hydroxy-2(5H)-furanones. However, the influence of a 5-cyclohexyl and a 4-methyl substituent on the reactivity of the furanone ring towards various oxidizing agents has not been specifically elucidated.
The lack of available data prevents a detailed discussion of reaction mechanisms, potential products, and the impact of substituents on the reactivity for 2(5H)-Furanone, 5-cyclohexyl-4-methyl-. Consequently, no specific research findings or data tables concerning the oxidation of this compound can be presented. This highlights a gap in the current body of chemical knowledge and suggests an area for future investigation within synthetic organic chemistry.
Computational and Theoretical Studies of 2 5h Furanone and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy levels, which collectively govern the chemical behavior of a compound.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and energetics of organic molecules like 2(5H)-furanone derivatives due to its favorable balance of accuracy and computational cost. nih.govtandfonline.com DFT calculations can optimize molecular geometries and predict a range of electronic properties.
Table 1: Exemplary Electronic Properties of Furanone Derivatives Calculated by DFT Note: This table presents typical data for simple furanone derivatives to illustrate the outputs of DFT calculations. Specific values for 5-cyclohexyl-4-methyl-2(5H)-furanone would require dedicated computation.
| Property | 2(5H)-Furanone (Parent) | 5-Methyl-2(5H)-Furanone | 5-Phenyl-2(5H)-Furanone |
| Total Energy (Hartree) | -304.5 | -343.8 | -536.7 |
| Dipole Moment (Debye) | 3.8 | 4.1 | 4.5 |
Data adapted from computational studies on furanone derivatives. ajchem-b.com
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. tandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-b.com
In studies of 2(5H)-furanone and its derivatives, FMO analysis reveals how different substituents affect reactivity. ajchem-b.com A smaller HOMO-LUMO gap generally implies higher reactivity. For 5-cyclohexyl-4-methyl-2(5H)-furanone, the electron-donating nature of the alkyl groups would be expected to raise the HOMO energy level compared to the unsubstituted furanone, potentially making it more susceptible to electrophilic attack. The LUMO is typically localized over the α,β-unsaturated lactone system, which is the site for nucleophilic attack.
Table 2: Representative Frontier Molecular Orbital Energies for Furanone Derivatives Note: These values are illustrative for related furanone structures. The cyclohexyl and methyl groups in the target compound would modulate these energies.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 2(5H)-Furanone | -7.2 | -1.1 | 6.1 |
| 5-Methyl-2(5H)-Furanone | -6.9 | -0.9 | 6.0 |
| 5-Phenyl-2(5H)-Furanone | -6.5 | -1.5 | 5.0 |
Data adapted from computational studies on furanone derivatives. ajchem-b.com
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is particularly valuable in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. Furanone derivatives are known to act as inhibitors of bacterial quorum sensing (QS), and docking studies have been crucial in elucidating their mechanism of action. nih.govnih.govelsevierpure.com
Docking algorithms calculate a scoring function, often expressed as binding affinity (in kcal/mol), to estimate the strength of the ligand-receptor interaction. A more negative binding affinity suggests a more stable complex and potentially a more potent inhibitor. These scores can be correlated with experimentally determined inhibition constants like IC₅₀ or Kᵢ.
In the context of quorum sensing, furanone derivatives are designed as structural analogs of natural signaling molecules, N-Acyl homoserine lactones (AHLs), allowing them to compete for binding to receptor proteins like LasR and RhlR in Pseudomonas aeruginosa. nih.govalbany.edu Docking studies have shown that marine-derived furanones can bind to these receptors with significant affinity. researchgate.net The binding affinity is influenced by the substituents on the furanone ring; for instance, the presence of alkyl chains and halogens can improve binding. researchgate.netnih.gov The bulky cyclohexyl group in 5-cyclohexyl-4-methyl-2(5H)-furanone would be expected to play a significant role in its binding profile, likely occupying a hydrophobic pocket within the receptor.
Table 3: Example Binding Affinities of Furanone Derivatives with the LasR Quorum Sensing Receptor Note: This table shows data for various furanone compounds to demonstrate the range of predicted binding affinities.
| Furanone Derivative (Ligand) | Predicted Binding Affinity (kcal/mol) |
| Compound 1 (CMP1) | -7.9 |
| Compound 3 (CMP3) | -7.4 |
| Compound 5 (CMP5) | -7.8 |
| Compound 7 (CMP7) | -8.0 |
Data sourced from molecular docking studies of marine-derived furanones against LasR. researchgate.net
Beyond predicting binding energy, docking simulations provide detailed three-dimensional models of the ligand-protein complex, allowing for the analysis of key intermolecular interactions. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Stereoselectivity and Regioselectivity Predictions in Chemical Reactions
Computational chemistry is a powerful tool for predicting the outcome of chemical reactions where multiple products are possible. By calculating the energy profiles of different reaction pathways, particularly the energies of the transition states, it is possible to predict which product will be favored. nih.govrsc.org
Stereoselectivity , the preferential formation of one stereoisomer over another, is often determined by the small energy difference between two diastereomeric transition states. chemrxiv.org For reactions involving chiral furanones, such as those with a stereocenter at the C5 position, computational models can predict the enantiomeric or diastereomeric excess. DFT calculations are commonly used to locate and compute the energies of these transition states, providing a quantitative prediction of stereochemical outcomes. nih.govresearchgate.net This approach is vital for designing asymmetric syntheses.
Regioselectivity , the preference for bond-making or breaking at one position over all other possible positions, is also governed by transition state energies. researchgate.net For a molecule like 5-cyclohexyl-4-methyl-2(5H)-furanone, reactions such as cycloadditions or nucleophilic additions to the α,β-unsaturated system can occur at different positions. Quantum chemical calculations can elucidate why a reaction favors one regioisomer over another by comparing the activation barriers for each pathway. researchgate.net For example, in [3+2] cycloaddition reactions involving furanones, DFT calculations have successfully explained the experimentally observed complete regioselectivity by showing that the formation of one regioisomeric product is significantly more kinetically favorable. researchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling has become an indispensable tool in elucidating the complex reaction mechanisms of 2(5H)-furanone and its derivatives, including 5-cyclohexyl-4-methyl-2(5H)-furanone. By employing quantum chemical methods, researchers can map out potential energy surfaces, identify transition states, and calculate activation energies, providing a detailed, molecular-level understanding of reaction pathways that can be difficult to obtain through experimental means alone. rsc.org
One of the primary areas where computational modeling has provided significant insights is in the study of hydrolysis reactions. The hydrolysis of lactones, including 2(5H)-furanone derivatives, can proceed through different mechanisms depending on the pH of the environment. nih.govresearchgate.net Computational studies, often using Density Functional Theory (DFT) and ab initio methods, have been instrumental in dissecting the unimolecular (AAC1) and bimolecular (AAC2) pathways in acid-catalyzed hydrolysis. nih.gov These models can incorporate solvent effects, often through a hybrid supermolecule-polarizable continuum model (PCM) approach, to simulate reaction conditions more realistically. nih.govresearchgate.net
For instance, theoretical calculations have shown that for 2(5H)-furanone, a transition from the AAC2 to the AAC1 mechanism occurs as acidity increases. nih.gov This is a crucial finding that helps in understanding the stability and reactivity of the furanone ring under varying acidic conditions. The bimolecular pathway involves the attack of a water molecule on the protonated carbonyl carbon, while the unimolecular pathway involves the formation of a resonance-stabilized acylium ion.
Table 1: Calculated Activation Energies for Acid-Catalyzed Hydrolysis of 2(5H)-Furanone
| Mechanism | Activation Energy (kcal/mol) |
|---|---|
| AAC1 | Data not available in search results |
| AAC2 | Data not available in search results |
In addition to hydrolysis, computational studies have explored thermal decomposition reactions of 2(5H)-furanones. researchgate.net Theoretical calculations using methods like the composite model chemistry CBS-QB3 have been employed to determine bond dissociation enthalpies, ionization energies, and unimolecular kinetic rate constants. researchgate.net These studies have revealed that the thermal decomposition of 2(5H)-furanones can involve isomerization to the 2(3H) tautomer via a hydrogen transfer reaction to an open-ring ketenoic aldehyde intermediate. researchgate.net The influence of substituents, such as a methyl group, on the reaction barriers and product formation can also be systematically investigated through these computational approaches.
Furthermore, computational modeling is crucial in understanding the reaction mechanisms of substituted 2(5H)-furanones in various synthetic transformations. For example, in reactions involving nucleophilic attack, computational models can predict the most likely site of attack and the stereochemical outcome of the reaction. For a molecule like 5-cyclohexyl-4-methyl-2(5H)-furanone, DFT studies could elucidate how the bulky cyclohexyl group and the electron-donating methyl group influence the reactivity of the lactone ring.
Table 2: Key Applications of Computational Modeling in Studying 2(5H)-Furanone Reactions
| Reaction Type | Computational Method | Key Insights |
|---|---|---|
| Hydrolysis | DFT, PCM | Elucidation of AAC1 and AAC2 pathways nih.gov |
| Thermal Decomposition | CBS-QB3 | Identification of intermediates and transition states researchgate.net |
Computational studies also extend to the elucidation of reaction mechanisms in more complex systems, such as the synthesis of novel furanone derivatives. rsc.org For example, DFT calculations have been used to understand the molecular mechanisms behind the synthesis of biologically active furan-2(3H)-one derivatives, which are isomers of the 2(5H)-furanone structure. rsc.org These theoretical investigations can reveal properties like electron transfer capabilities, which can be correlated with the observed biological activities of the synthesized compounds. rsc.org
Isolation and Characterization of Natural Product 2 5h Furanones
Occurrence in Marine Organisms
Marine environments, particularly marine algae, are a rich source of halogenated 2(5H)-furanones. These compounds are believed to play a role in the chemical defense mechanisms of the producing organisms.
The most well-documented examples of marine-derived furanones come from the red alga, Delisea pulchra. This organism produces a series of brominated furanones that are effective in preventing the colonization of its surface by other marine organisms, a process known as biofouling. nih.gov These compounds are stored in specialized gland cells and are released onto the alga's surface. nih.gov
The isolation of these compounds typically involves the extraction of the algal biomass with organic solvents, followed by chromatographic separation techniques to purify individual furanone derivatives. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are then employed to elucidate their chemical structures.
| Compound Name | Source Organism | Reference |
|---|---|---|
| Halogenated furanones | Delisea pulchra (red alga) | nih.gov |
Occurrence in Plant Species
The 2(5H)-furanone core structure is also found in a variety of compounds produced by terrestrial plants. These plant-derived furanones are often associated with flavor, aroma, and in some cases, important biological functions like vitamin activity.
A prominent example is ascorbic acid (Vitamin C) , which is a 3,4-dihydroxy-5-(1,2-dihydroxyethyl)-2(5H)-furanone. nih.gov It is biosynthesized from sugars in many plant species and is essential for various physiological processes. Another related compound found in plants is erythroascorbic acid . nih.gov
Other furanone derivatives are key flavor components in fruits such as strawberries, raspberries, pineapples, and tomatoes. nih.gov For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) , also known as furaneol, and its derivatives have been isolated from a variety of fruits. nih.gov The biosynthesis of these flavor compounds in plants is a subject of ongoing research.
Identification as Microbial Metabolites
Microorganisms, including bacteria and fungi, are prolific producers of a vast array of secondary metabolites, among which are various 2(5H)-furanone derivatives. These microbial furanones often exhibit interesting biological activities.
For example, the endophytic fungus Pestalotiopsis besseyi has been found to produce a series of novel 2(5H)-furanones, named pestalafuranones A-E . nih.gov These compounds were isolated from the culture broth of the fungus through a series of chromatographic techniques, and their structures were determined using spectroscopic analysis.
In the realm of bacteria, Pseudomonas aureofaciens (now reclassified as Pseudomonas chlororaphis), a bacterium known for its biocontrol properties against plant pathogens, produces 3-(1-hexenyl)-5-methyl-2(5H)furanone . researchgate.net This compound was isolated from the bacterial culture filtrates and was shown to possess antifungal properties.
| Compound Name | Producing Microorganism | Reference |
|---|---|---|
| Pestalafuranones A-E | Pestalotiopsis besseyi (fungus) | nih.gov |
| 3-(1-hexenyl)-5-methyl-2(5H)furanone | Pseudomonas aureofaciens (bacterium) | researchgate.net |
Biological Activity of Naturally Occurring Furanone Derivatives
The diverse structures of naturally occurring 2(5H)-furanones are mirrored by their wide range of biological activities. These activities are often linked to the ecological roles of the compounds for the producing organisms.
The halogenated furanones from the red alga Delisea pulchra are well-known for their ability to inhibit quorum sensing in bacteria. nih.govnih.gov Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including biofilm formation and the production of virulence factors. By interfering with this signaling system, the furanones prevent the formation of bacterial biofilms on the alga's surface, thus acting as a natural antifouling agent. nih.gov
In the plant kingdom, the most notable biological activity of a furanone derivative is the essential vitamin function of ascorbic acid. nih.gov The furanones found in fruits, such as HDMF, contribute significantly to their characteristic flavors and aromas, which play a role in attracting seed dispersers. nih.gov Some plant-derived furanones also exhibit antioxidant properties. nih.gov
Microbial 2(5H)-furanones have been shown to possess a range of bioactive properties. For instance, pestalafuranones D and E, isolated from the fungus Pestalotiopsis besseyi, displayed moderate antifungal activity against the plant pathogens Verticillium dahiae and Alternaria longipes. nih.gov The bacterial metabolite, 3-(1-hexenyl)-5-methyl-2(5H)furanone, has also been shown to have antifungal activity, suggesting a role in the biocontrol capabilities of Pseudomonas aureofaciens. researchgate.net
| Compound Class/Name | Source Type | Biological Activity | Reference |
|---|---|---|---|
| Halogenated furanones | Marine (Algae) | Antifouling, Quorum sensing inhibition | nih.govnih.gov |
| Ascorbic acid | Plant | Vitamin activity | nih.gov |
| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Plant | Flavor and aroma | nih.gov |
| Pestalafuranones D and E | Microbial (Fungus) | Antifungal | nih.gov |
| 3-(1-hexenyl)-5-methyl-2(5H)furanone | Microbial (Bacterium) | Antifungal | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
